

Comparative Analysis of Reaction Products from 4-Oxohexanal

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Compound of Interest

Compound Name: 4-Oxohexanal

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For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reaction Products of **4-Oxohexanal** with Nucleophilic Reagents

This guide provides a comparative analysis of the expected reaction products of **4-oxohexanal** with hydroxylamine and hydrazine derivatives. Due to the bifunctional nature of **4-oxohexanal**, a 1,4-dicarbonyl compound, intramolecular cyclization following the initial reaction with these nucleophiles is highly probable, leading to the formation of heterocyclic structures. This guide outlines the anticipated products, provides model experimental protocols based on the well-studied reactions of hexane-2,5-dione, and presents key characterization data to aid in product identification.

Product Comparison

The reaction of **4-oxohexanal** with hydroxylamine is expected to yield a dioxime, which may exist in equilibrium with a cyclic pyridazine N-oxide derivative. In contrast, the reaction with hydrazine derivatives typically leads to the formation of a stable dihydropyridazine, which can be readily oxidized to the corresponding aromatic pyridazine.

Reagent	Expected Product(s)	Key Structural Features	Anticipated Properties
Hydroxylamine (NH ₂ OH)	4-Oxohexanal dioxime and/or 3-ethyl-6-methyl-1,2-oxazine-N-oxide	Two C=N-OH groups or a six-membered heterocyclic ring with an N-oxide functionality.	The dioxime is likely a crystalline solid. The cyclic product's properties will vary.
Hydrazine Hydrate (N ₂ H ₄ ·H ₂ O)	3-Ethyl-6-methyl-1,4,5,6-tetrahydropyridazine, readily oxidized to 3-Ethyl-6-methylpyridazine	A partially saturated or fully aromatic six-membered heterocyclic ring containing two adjacent nitrogen atoms.	The pyridazine is typically a stable, often crystalline or high-boiling liquid, aromatic compound.

Experimental Protocols

The following protocols are based on established procedures for the reaction of hexane-2,5-dione, a structural analog of **4-oxohexanal**. These can be adapted for **4-oxohexanal** by adjusting molar equivalents and reaction conditions as necessary.

Synthesis of 4-Oxohexanal Dioxime (Analogous to Hexane-2,5-dione dioxime)

Materials:

- **4-Oxohexanal**
- Hydroxylamine hydrochloride (NH₂OH·HCl)
- Sodium acetate (CH₃COONa)
- Ethanol
- Water

Procedure:

- Dissolve **4-oxohexanal** in a mixture of ethanol and water.
- Add a solution of hydroxylamine hydrochloride and sodium acetate in water to the **4-oxohexanal** solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and allow the product to crystallize.
- Collect the solid product by filtration, wash with cold water, and dry.
- Recrystallize from a suitable solvent (e.g., ethanol or benzene) to obtain the purified dioxime.

[1]

Expected Characterization:

- Melting Point: The dioxime of hexane-2,5-dione has a melting point of 137 °C.[1] The melting point of **4-oxohexanal** dioxime is expected to be in a similar range.
- IR Spectroscopy: Look for the disappearance of the C=O stretching band from the starting material and the appearance of C=N and O-H stretching bands.
- NMR Spectroscopy: ¹H NMR should show signals for the ethyl and methyl protons, as well as the protons of the carbon backbone and the oxime OH protons. ¹³C NMR will show characteristic peaks for the C=N carbons.

Synthesis of 3-Ethyl-6-methylpyridazine (Analogous to 3,6-dimethylpyridazine)

Materials:

- **4-Oxohexanal**
- Hydrazine monohydrate (N₂H₄·H₂O)
- Ethanol

- Palladium on carbon (10% Pd/C) (for oxidation)
- Benzene (or a suitable alternative solvent for oxidation)

Procedure:

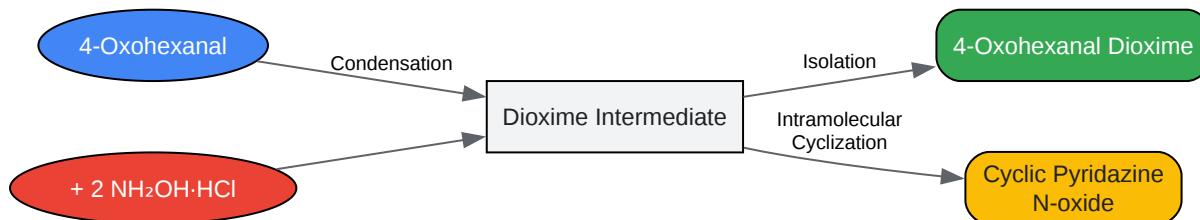
- In a round-bottom flask, dissolve **4-oxohexanal** in ethanol.
- Add hydrazine monohydrate dropwise to the solution.
- Reflux the mixture for 3 hours.
- Remove the ethanol under reduced pressure.
- To the resulting residue (the dihydropyridazine intermediate), add a suitable solvent for oxidation (e.g., benzene) and 10% Pd/C.
- Reflux the mixture overnight.
- Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
- Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield the 3-ethyl-6-methylpyridazine.

Expected Characterization:

- ¹H NMR Spectroscopy: For the analogous 3,6-dimethylpyridazine, the ¹H NMR spectrum in CDCl₃ shows a singlet at δ 7.23 ppm for the two aromatic protons and a singlet at δ 2.69 ppm for the six methyl protons.[2] For 3-ethyl-6-methylpyridazine, one would expect signals for the aromatic protons, a singlet for the methyl group, and a quartet and triplet for the ethyl group.
- Appearance: The product is expected to be a light brown oil or a low-melting solid.[2]

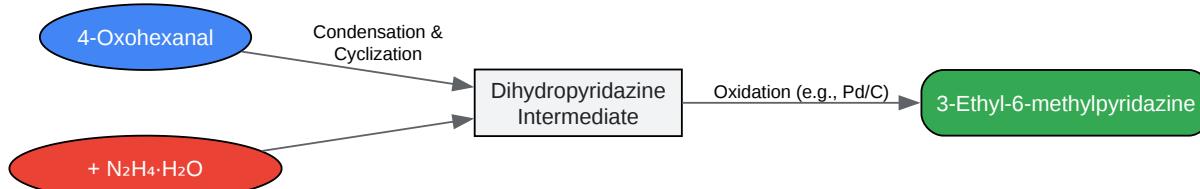
Reaction Pathways

The following diagrams illustrate the logical flow of the reactions of a generic 1,4-dicarbonyl compound with hydroxylamine and hydrazine.



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Caption: Reaction pathway of **4-Oxohexanal** with Hydroxylamine.



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Caption: Reaction pathway of **4-Oxohexanal** with Hydrazine.

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References

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